5-Chloro-1-indanone

描述

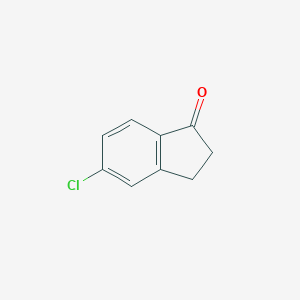

5-Chloro-1-indanone is a chemical compound with the molecular formula C9H7ClO and a molecular weight of 166.60 g/mol . It is a 5-halo-1-indanone, characterized by a stable triclinic crystal structure and various intermolecular forces such as C-H…O, C-H…Π, CO…Cl, and Π…Π types . This compound is used in various synthetic applications, particularly in the synthesis of substituted pyridines .

准备方法

Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 5-Chloro-1-indanone involves the reaction of 3-chlorobenzaldehyde with propionic acid to form 3-chloro-phenylpropionic acid. This intermediate then undergoes a Friedel-Crafts acylation reaction to yield this compound . The reaction typically involves organic solvents like formic acid diethylamine and is conducted at temperatures ranging from 20°C to 150°C .

Industrial Production Methods: An industrial method for producing this compound involves a one-step process where chlorobenzene, perfluoro-tert-butanol, and a macroporous strong acid resin catalyst are mixed. 3-chloropropionyl chloride is then slowly added under nitrogen protection, followed by a series of steps including filtration, distillation, and recrystallization to obtain the final product .

化学反应分析

Yield and Purity

The yields from various synthetic routes range from 88% to over 95%, depending on the specific conditions employed during synthesis .

Chemical Reactions Involving this compound

This compound can undergo several chemical transformations, making it a versatile intermediate in organic synthesis.

Nucleophilic Substitution Reactions

The chlorine atom in this compound can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new derivatives:

-

Example Reaction : Treatment with sodium hydroxide can lead to substitution reactions where the chlorine atom is replaced by hydroxyl or other nucleophiles.

Oxidation and Reduction Reactions

This compound can also participate in oxidation reactions:

-

Oxidation : It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.

-

Reduction : Reduction can convert it into alcohols or other reduced forms using reducing agents such as lithium aluminum hydride.

Hydrolysis Reactions

In hydrolysis reactions, the ester functionalities can be hydrolyzed to form carboxylic acids:

-

Example Reaction : Hydrolysis in aqueous conditions can yield the corresponding acid derivative along with alcohols.

Research Findings on Biological Activities

Recent studies have highlighted the potential biological activities associated with derivatives of indanones, including:

-

Antiviral Properties : Some derivatives exhibit significant antiviral activity against various viral strains.

-

Anticancer Activity : Compounds derived from indanones have shown promise in inhibiting cell proliferation in cancer models, suggesting potential therapeutic applications .

Table 2: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Chlorine replaced by nucleophiles (e.g., OH) |

| Oxidation | Conversion to carboxylic acids |

| Reduction | Formation of alcohols |

| Hydrolysis | Hydrolysis of esters to acids |

This detailed overview provides insights into the synthesis, chemical reactions, and biological significance of this compound, highlighting its importance in both academic research and industrial applications.

科学研究应用

Pharmaceutical Applications

5-Chloro-1-indanone serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown potential in treating several medical conditions:

- Anticonvulsants : Compounds derived from this compound have been explored for their anticonvulsant properties, contributing to the development of new treatments for epilepsy.

- Anticholinergics : These derivatives are also investigated for their efficacy in treating conditions like chronic obstructive pulmonary disease (COPD) and overactive bladder.

- Cancer Therapeutics : Some studies indicate that this compound derivatives exhibit activity against solid tumors, making them candidates for anticancer drug development .

Agricultural Applications

In agriculture, this compound is utilized as a precursor for synthesizing novel pesticides. For example:

- Indoxacarb : This pesticide, derived from this compound, is recognized for its high efficiency and low environmental residue, aligning with sustainable agricultural practices .

- Insecticides and Fungicides : The compound's derivatives are explored as potential insecticides and fungicides, contributing to pest management strategies .

Synthetic Applications

This compound is a crucial building block in organic synthesis:

- Synthesis of Substituted Pyridines : It participates in the Irie synthesis method for creating substituted pyridines, which are valuable in medicinal chemistry .

- Preparation of Other Indanones : The compound is used to synthesize various indanone derivatives that have broad biological activities .

Case Study 1: Synthesis Method Improvement

A recent study focused on improving the yield of this compound through optimized synthetic routes. The research highlighted a method utilizing phase transfer catalysts to enhance reaction selectivity and reduce side reactions, achieving yields up to 92.4% .

Research conducted on the biological activity of 1-indanone derivatives demonstrated their potential as antiviral agents and anticancer drugs. The study emphasized the importance of structural modifications on biological efficacy, paving the way for new drug discovery .

Data Tables

作用机制

The mechanism of action of 5-Chloro-1-indanone involves its interaction with specific molecular targets and pathways. It participates in various biochemical reactions, leading to the formation of biologically active compounds. The exact molecular targets and pathways depend on the specific application and the derivatives formed from the compound .

相似化合物的比较

- 5-Bromo-1-indanone

- 5-Hydroxy-1-indanone

- 6-Methyl-1-indanone

- 2-Methyl-1-indanone

- 4-Methoxy-1-indanone

- 5-Methoxy-1-indanone

Comparison: 5-Chloro-1-indanone is unique due to its specific halogen substitution, which imparts distinct chemical properties and reactivity compared to its analogs. For instance, the presence of a chlorine atom influences its reactivity in substitution and oxidation reactions, making it suitable for specific synthetic applications .

生物活性

5-Chloro-1-indanone is a compound that has garnered attention in the fields of organic synthesis and pharmacology due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound, supported by relevant case studies and research findings.

This compound (C₉H₇ClO) is an important organic intermediate used in the synthesis of various chemical products, including pharmaceuticals and agrochemicals. Its molecular weight is 166.61 g/mol, and it has been synthesized through various methods, primarily involving Friedel-Crafts acylation reactions with chlorinated aromatic compounds as starting materials .

Common Synthesis Methods:

- Friedel-Crafts Acylation : Utilizing 3,4'-dichloropropiophenone as a raw material, this method has shown yields up to 92.4% with high purity .

- Aluminum Chloride Catalysis : The use of aluminum chloride under controlled temperatures (120-150°C) facilitates the cyclization process necessary for forming this compound .

Biological Activities

The biological activity of this compound is primarily attributed to its structural similarity to other indanones, which have demonstrated a range of pharmacological effects. Studies indicate that derivatives of indanones exhibit significant antiviral, anti-inflammatory, analgesic, antibacterial, and anticancer properties .

Antiviral Activity

Research has highlighted that certain indanone derivatives can inhibit viral replication. For instance, compounds derived from 1-indanones have been effective against hepatitis C virus (HCV), showcasing their potential as antiviral agents .

Anticancer Properties

This compound and its derivatives have been explored for their anticancer activities. In vitro studies have shown that these compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting cell cycle regulation and promoting oxidative stress .

Case Study:

A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that specific analogs of this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been evaluated using animal models. In one study, compounds were tested for their ability to reduce carrageenan-induced paw edema in rats. The results indicated that certain derivatives displayed stronger anti-inflammatory effects compared to standard treatments like indomethacin .

Summary of Biological Activities

属性

IUPAC Name |

5-chloro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDSHTHCZIOVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074624 | |

| Record name | 5-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42348-86-7 | |

| Record name | 5-Chloro-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42348-86-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042348867 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Inden-1-one, 5-chloro-2,3-dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Chloro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the traditional challenges in synthesizing 5-Chloro-1-indanone, and how do recent methods address them?

A1: Traditional synthesis routes for this compound often involved lengthy processes, expensive catalysts, harsh reaction conditions, and resulted in significant environmental pollution due to the use of strong acids and generation of large volumes of wastewater []. Recent research has focused on developing greener and more efficient methods. For example, one study utilizes 3-chlorobenzaldehyde and propionic acid as starting materials, employing milder organic solvents like formic acid diethylamine and methylene chloride []. This approach simplifies the synthesis, making it easier to scale up for industrial production while minimizing environmental impact.

Q2: this compound is a precursor to other important compounds. Can you give an example and explain the synthesis process?

A2: Absolutely! this compound is a key starting material for synthesizing 5-Chloro-2-methoxycarbonyl-1-indanone, a valuable intermediate in various chemical syntheses. The process involves reacting this compound with dimethyl carbonate (DMC) in the presence of sodium hydride (NaH) as a base []. This reaction replaces traditional toxic reagents and offers a high yield of the desired product, reaching up to 86.09% under optimized conditions [].

Q3: How is this compound used in the development of indoxacarb, a widely used insecticide?

A3: Researchers have explored efficient routes to synthesize precursors of key indoxacarb intermediates using this compound []. These novel approaches utilize dimethyl carbonate (DMC) as both a methoxycarbonylation reagent and solvent, simplifying the synthesis process and offering a more environmentally friendly alternative to traditional methods [].

Q4: What analytical techniques are commonly employed to characterize and confirm the structure of this compound and its derivatives?

A4: Researchers utilize a combination of spectroscopic methods to characterize this compound and its derivatives. These include Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, nuclear magnetic resonance spectroscopy (NMR) – both 1H NMR and 13C NMR – to determine the structure and connectivity of atoms within the molecule, and mass spectrometry (MS) to confirm the molecular weight and fragmentation pattern of the compound []. These techniques provide comprehensive structural confirmation of the synthesized compounds.

Q5: Beyond its role in synthesizing insecticides, are there other applications of this compound and its derivatives?

A5: Yes, this compound is also a precursor in the synthesis of 5-chloro-1-indene amine []. This compound is important in various chemical applications and can be synthesized by reacting this compound oxime with molybdenum trioxide and sodium borohydride in a specific solvent system []. This method offers a simple, efficient, and scalable process for producing this valuable compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。